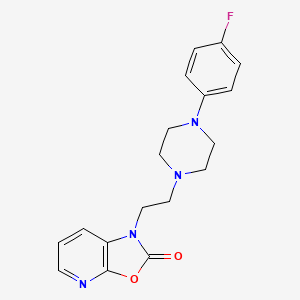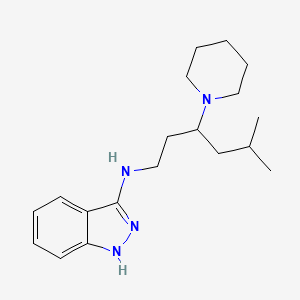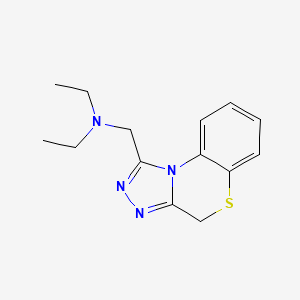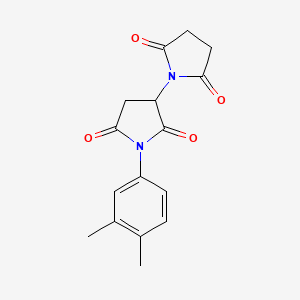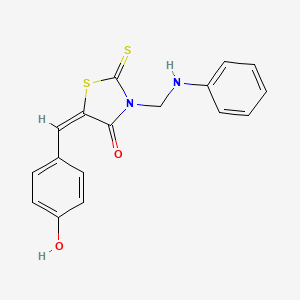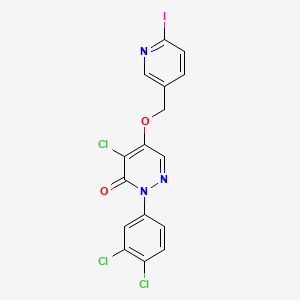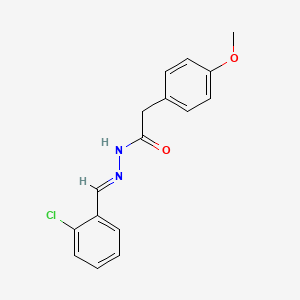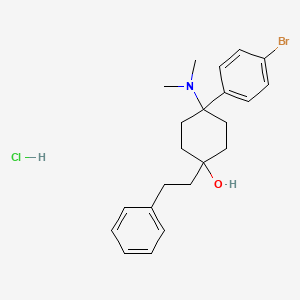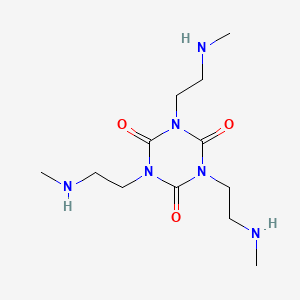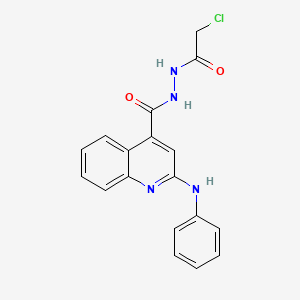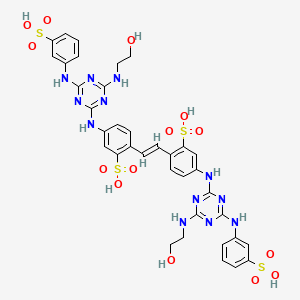
4,4'-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is a synthetic organic compound primarily used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is commonly used in detergents, paper, and textiles to enhance the appearance of color and brightness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid typically involves multiple steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with 2-hydroxyethylamine and 3-sulphophenylamine under controlled conditions to form the triazine intermediates.
Coupling with stilbene: The triazine intermediates are then coupled with stilbene-2,2’-disulphonic acid under alkaline conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:
Batch or continuous processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Substitution reactions: The triazine rings can undergo nucleophilic substitution reactions.
Oxidation and reduction: The stilbene moiety can participate in redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines and alcohols under alkaline conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in staining and imaging applications due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Widely used in the production of optical brighteners for detergents, paper, and textiles.
Mecanismo De Acción
The mechanism by which 4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid exerts its effects involves:
Absorption of UV light: The compound absorbs ultraviolet light and re-emits it as visible blue light.
Fluorescence: The emitted blue light enhances the appearance of whiteness and brightness in materials.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(2-sulfostyryl)biphenyl: Another optical brightener with similar applications.
4,4’-Bis(4-phenyl-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid: A structurally similar compound with comparable properties.
Uniqueness
4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is unique due to its specific combination of triazine and stilbene moieties, which provide excellent optical brightening properties and stability under various conditions.
Propiedades
Número CAS |
47910-88-3 |
|---|---|
Fórmula molecular |
C36H36N12O14S4 |
Peso molecular |
989.0 g/mol |
Nombre IUPAC |
5-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C36H36N12O14S4/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48)/b8-7+ |
Clave InChI |
BCSZQTDMXPAYQX-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


